IQ-1 Exhibits 2.5-Fold Preferential Binding for JNK3 over JNK1, a Profile Distinct from Pan-JNK Inhibitors
IQ-1 demonstrates a clear preference for JNK3 (Kd = 100 nM) compared to JNK1 (Kd = 240 nM) and JNK2 (Kd = 360 nM), resulting in a 2.4-fold higher affinity for JNK3 over JNK1 [1]. In contrast, the pan-JNK inhibitor SP600125 exhibits comparable affinity across all three isoforms (Kd values: JNK1 = 100 nM, JNK2 = 84 nM, JNK3 = 22 nM) [2]. The ATP-competitive inhibitor AS601245 shows a different selectivity pattern with IC50 values of 150 nM (JNK1), 220 nM (JNK2), and 70 nM (JNK3) . This distinct isoform selectivity of IQ-1 is critical for experiments where JNK3-specific effects need to be isolated from JNK1/2-mediated functions, such as in neurodegenerative disease models.
| Evidence Dimension | Binding Affinity (Kd) for JNK Isoforms |
|---|---|
| Target Compound Data | JNK3: 100 nM; JNK1: 240 nM; JNK2: 360 nM |
| Comparator Or Baseline | SP600125: JNK3: 22 nM; JNK1: 100 nM; JNK2: 84 nM. AS601245: JNK3: 70 nM (IC50); JNK1: 150 nM; JNK2: 220 nM. |
| Quantified Difference | IQ-1 JNK3/JNK1 affinity ratio: 2.4-fold. SP600125 JNK3/JNK1 affinity ratio: 4.5-fold but with different absolute values. AS601245 JNK3/JNK1 IC50 ratio: 2.1-fold. |
| Conditions | In vitro kinase binding assays using recombinant human JNK proteins; Kd determined by competitive binding assay. |
Why This Matters
JNK3 is predominantly expressed in the brain, making IQ-1's relative preference for JNK3 over JNK1/2 advantageous for neuroscience research compared to less selective pan-JNK inhibitors.
- [1] IQ-1S free acid. GLPBIO. Technical Datasheet. View Source
- [2] PMC6261293 Table 1. JNK binding data for known JNK inhibitors SP600125 and IQ-1. PMC. 2020. View Source
